[(isocyanatomethyl)sulfanyl]benzene
Description
[(Isocyanatomethyl)sulfanyl]benzene (CAS: CID 10964675) is an organosulfur compound with the molecular formula C₈H₇NS and a molecular weight of 149.21 g/mol. Its structure comprises a benzene ring linked to a methyl sulfanyl group (-S-CH₂-) bearing an isocyanate (-NCO) substituent . The SMILES notation [C-]#[N+]CSC1=CC=CC=C1 highlights the isocyanatomethylsulfanyl moiety attached to the aromatic ring. This compound is synthesized via reactions involving 1-(isocyanatomethyl)benzene and thiol-containing precursors, as evidenced by its use in synthesizing triazole derivatives . The isocyanate group confers high reactivity, making it valuable in polymer chemistry and crosslinking applications, while the sulfanyl group may enhance solubility in nonpolar solvents.
Properties
CAS No. |
22996-12-9 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(isocyanatomethyl)sulfanyl]benzene typically involves the reaction of benzyl mercaptan with phosgene or its derivatives to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Isocyanatomethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
[(Isocyanatomethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules through isocyanate chemistry.
Industry: Used in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of [(isocyanatomethyl)sulfanyl]benzene involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines or alcohols to form stable urea or carbamate linkages. The sulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [(isocyanatomethyl)sulfanyl]benzene with structurally or functionally related compounds:
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | C₈H₇NS | Benzene, sulfanyl, isocyanate | 149.21 | High reactivity (isocyanate); potential use in polymers, crosslinkers, and agrochemicals. | |
| Benzenesulfonyl isocyanate | C₇H₅NO₃S | Benzene, sulfonyl, isocyanate | 183.19 | Electron-withdrawing sulfonyl group stabilizes isocyanate; used in peptide synthesis. | |
| 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene | C₁₄H₁₀F₄S | Benzene, sulfanyl, fluoro, CF₃ | 296.29 | Fluorine/CF₃ groups enhance electronegativity; applications in medicinal chemistry. | |
| [(4-Phenoxybutyl)sulfanyl]benzene | C₁₆H₁₈OS | Benzene, sulfanyl, phenoxy | 258.38 | Long aliphatic chain improves flexibility; used in lubricants or surfactants. | |
| 1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene | C₂₇H₂₄O₂S₂ | Benzene, sulfanyl, methoxy | 444.60 | Propeller-shaped crystal structure; stabilized by C–H···π interactions. |
Key Comparative Insights:
Reactivity :
- The isocyanate group in this compound is more nucleophilic than in benzenesulfonyl isocyanate due to the electron-donating sulfanyl (-S-) group versus the electron-withdrawing sulfonyl (-SO₂-) group. This difference influences their reactivity in urethane or urea formations .
- Fluorine and trifluoromethyl groups in 1-(benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene increase polarity and metabolic stability, making it suitable for pharmaceuticals .
Structural Motifs: [(4-Phenoxybutyl)sulfanyl]benzene’s extended aliphatic chain enhances hydrophobicity and flexibility, contrasting with the compact structure of this compound . The methoxy-substituted compound in exhibits a unique propeller-like crystal structure stabilized by non-covalent interactions, unlike the linear reactivity of the target compound .
Applications :
- This compound’s isocyanate group is ideal for crosslinking polymers, whereas benzenesulfonyl isocyanate is preferred in sulfonylation reactions due to its stability .
- Fluorinated analogs (e.g., ) are prioritized in drug discovery for their enhanced bioavailability .
Research Findings
- Synthesis : this compound is synthesized via nucleophilic substitution between 1-(isocyanatomethyl)benzene and thiols, achieving moderate yields (~70%) .
- Reactivity : The compound undergoes rapid hydrolysis in aqueous conditions, releasing CO₂ and forming a thiourea derivative, which limits its use in moisture-sensitive applications .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, lower than benzenesulfonyl isocyanate (220°C), due to the less stable thioether linkage .
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